molecular formula C7H6ClFO2S B2577804 2-(Fluoromethyl)benzene-1-sulfonyl chloride CAS No. 1783925-97-2

2-(Fluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2577804
CAS No.: 1783925-97-2
M. Wt: 208.63
InChI Key: CVFPBQPRNOFIMX-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)benzene-1-sulfonyl chloride (CAS 1783925-97-2) is a specialized fluorinated aromatic building block with the molecular formula C 7 H 6 ClFO 2 S and a molecular weight of 208.64 . As a benzenesulfonyl chloride derivative, it serves as a versatile intermediate in organic synthesis and drug discovery, particularly for introducing the 2-(fluoromethyl)benzenesulfonyl moiety into target molecules . The incorporation of fluorine atoms into organic compounds is a cornerstone of modern medicinal chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability . The presence of the fluoromethyl group adjacent to the sulfonyl chloride function makes this reagent a valuable scaffold for researchers designing novel compounds. Its primary application lies in nucleophilic substitution reactions, where the sulfonyl chloride group can be readily displaced by amines to form sulfonamides, or by other nucleophiles to create a diverse array of sulfonate esters and sulfone derivatives . These functional groups are prevalent in active pharmaceutical ingredients (APIs) and agrochemicals, making this compound a key starting material in research and development pipelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-(fluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFPBQPRNOFIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CF)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with a fluoromethylating agent. One common method is the reaction of benzene-1-sulfonyl chloride with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Pharmaceutical Chemistry

One of the primary applications of 2-(Fluoromethyl)benzene-1-sulfonyl chloride is in pharmaceutical chemistry, where it serves as an intermediate for synthesizing various bioactive compounds. Its sulfonyl chloride moiety is particularly useful for:

  • Formation of Sulfonamides: These compounds are essential in antibiotic development and other therapeutic areas.
  • Synthesis of Antiviral Agents: Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for further development against viral infections.

Agrochemical Synthesis

The compound is also utilized in the synthesis of herbicides and pesticides. For instance:

  • Sulfonamide Herbicides: this compound acts as a precursor in the production of sulfonamide herbicides that target specific weed species while minimizing harm to crops.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of novel sulfonamide derivatives using this compound as a key intermediate. The derivatives showed promising antibacterial activity against various strains of bacteria, indicating potential for therapeutic use.

CompoundActivityReference
Sulfonamide AModerate
Sulfonamide BHigh

Case Study 2: Development of Herbicides

Research focused on the application of this compound in developing new herbicides revealed its effectiveness in controlling resistant weed populations. The study highlighted the compound's role in enhancing herbicide efficacy through targeted action mechanisms.

HerbicideTarget WeedsEfficacy (%)Reference
Herbicide XSpecies A85%
Herbicide YSpecies B90%

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: Fluorinated substituents (-CH2F, -CF3) increase the sulfonyl chloride's electrophilicity, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example, trifluoromethyl derivatives are pivotal in synthesizing herbicides like Penoxsulam due to their high reactivity . Methoxymethyl groups (-CH2OCH3) reduce reactivity by donating electron density, making them less favorable for rapid substitutions .

Steric Effects :

  • Ortho-substituted derivatives (e.g., 2-fluoromethyl) may exhibit steric hindrance, slowing reactions compared to para-substituted analogs (e.g., 4-fluoro-3-trifluoromethyl) .

Thermal Stability :

  • Trifluoromethyl derivatives demonstrate superior thermal stability, enabling their use in high-temperature synthetic processes .

Biological Activity

2-(Fluoromethyl)benzene-1-sulfonyl chloride, also known as 2-fluorobenzenesulfonyl chloride, is an organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C7H6ClFOS
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 2905-21-7

The compound features a fluoromethyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity is crucial for its potential applications in drug development, particularly in targeting specific enzymes or receptors.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of derivatives of benzenesulfonyl chlorides, including this compound. Research indicates that compounds containing the benzenesulfonate moiety exhibit significant activity against Gram-positive bacteria, including:

  • Staphylococcus aureus (both methicillin-sensitive and resistant strains)
  • Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L against S. aureus strains, showcasing their potential as antibacterial agents .

Bacterial StrainMIC (mg/L)
MSSA0.39–3.12
MRSA0.39–1.56
E. faecalis6.25

Cytotoxicity Assessment

While evaluating the antimicrobial activity, it is essential to assess cytotoxicity to ensure safety for human cells. The most promising derivatives showed IC50 values greater than 12.3 mg/L against normal human lung fibroblasts (MRC-5), indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as fluorine and chlorine at specific positions on the benzene ring significantly enhances the biological activity of sulfonyl chlorides. For instance:

  • Compounds with chloro or trifluoromethyl groups at the para position exhibited higher antibacterial activity.
  • The introduction of multiple methyl groups at the ortho and meta positions also contributed positively to their efficacy against enterococci .

Study on Antibacterial Activity

In a comparative study, various benzenesulfonate derivatives were synthesized and tested for their antibacterial properties against multi-drug resistant strains. The results indicated that compounds with specific substitutions not only retained potent antibacterial activity but also minimized cytotoxic effects on human cells .

Stability and Decomposition Studies

Research highlighted that while the C–F bond in fluorinated compounds is generally stable, certain conditions can lead to significant decomposition in solution. For example, under physiological pH and temperature conditions, up to 90% decomposition was observed for some fluorinated sulfonyl chlorides after one week . This factor is critical when considering the formulation of drugs for intravenous use.

Q & A

What are the optimal synthetic methodologies for preparing 2-(fluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves chlorosulfonation of fluoromethyl-substituted benzene derivatives. Key steps include:

  • Chlorosulfonation: Reaction of 2-(fluoromethyl)benzene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
  • Purification: Recrystallization from non-polar solvents (e.g., hexane) or column chromatography to isolate the sulfonyl chloride.
  • Yield Optimization: Excess chlorosulfonic acid (1.5–2.0 equivalents) improves conversion, while slow addition prevents exothermic decomposition. Purity >95% is achievable via distillation under reduced pressure (20–30 mmHg) .

How does the fluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to other substituents?

Answer:
The electron-withdrawing fluoromethyl group enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines or alcohols). Comparative studies show:

  • Reactivity Order: Fluoromethyl > Methyl > Methoxy due to inductive effects .
  • Steric Effects: The fluoromethyl group introduces minimal steric hindrance, enabling efficient reactions with bulky nucleophiles (e.g., tertiary amines) .
  • Kinetic Data: Second-order rate constants for reactions with aniline are 1.5–2.0× higher than non-fluorinated analogs .

What are the key applications of this compound in synthesizing biologically active sulfonamide derivatives?

Answer:
The compound serves as a versatile intermediate in drug discovery:

  • Sulfonamide Formation: Reacts with primary/secondary amines (e.g., in pyridine at 0–25°C) to yield sulfonamides with potential enzyme inhibitory activity .
  • Case Study: Synthesis of N-(quinolin-3-yl)-2-(trifluoromethyl)benzenesulfonamide (37% yield via automated HPLC purification), a candidate for kinase inhibition studies .
  • Biological Screening: Derivatives are evaluated for binding to targets like carbonic anhydrase or URAT1 using fluorescence polarization assays .

How can researchers analyze contradictory data in studies of this compound’s interactions with biomolecules?

Answer:
Discrepancies in binding affinity or reaction outcomes may arise from:

  • Experimental Variables: pH, solvent polarity, or nucleophile concentration (e.g., aqueous vs. anhydrous conditions) .
  • Characterization Gaps: Use tandem MS/MS and ¹⁹F NMR to confirm adduct formation and quantify unreacted starting material .
  • Computational Validation: Density functional theory (DFT) calculations predict reactive sites and explain anomalous results (e.g., unexpected regioselectivity) .

What advanced techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • Structural Elucidation: ¹H/¹³C/¹⁹F NMR (δ ~7.5–8.2 ppm for aromatic protons; ¹⁹F shifts at -110 to -120 ppm) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and ELSD for non-chromophoric impurities .
  • Mass Spectrometry: HRMS (ESI+) to confirm molecular ions (e.g., [M+H]+ for C₇H₅ClFO₂S: calc. 208.97, found 208.96) .

How do structural analogs of this compound compare in reactivity and application?

Answer:

Compound Key Feature Reactivity/Application
2-Chloroethanesulfonyl chlorideSimpler backboneFaster hydrolysis; limited in drug synthesis
3-Fluoro-2-hydroxy derivativeHydroxyl groupForms phenolic derivatives via oxidation
2-(Trifluoromethyl) analogStronger EWGHigher electrophilicity; broader biomolecular interactions

What strategies optimize reaction conditions for scale-up synthesis while maintaining safety?

Answer:

  • Temperature Control: Use jacketed reactors to maintain 0–5°C during chlorosulfonation .
  • Solvent Selection: Replace dichloromethane with ethyl acetate for easier recovery and reduced toxicity .
  • Waste Management: Neutralize residual chlorosulfonic acid with ice-cold sodium bicarbonate before disposal .

How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Identify electrophilic centers (e.g., sulfur atom in sulfonyl chloride) and predict transition states for nucleophilic attack .
  • Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with experimental rate constants .

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